molecular formula C23H30N4O3S B14969262 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B14969262
M. Wt: 442.6 g/mol
InChI Key: XIDSAVUSFMINMI-UHFFFAOYSA-N
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Description

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a structurally complex molecule featuring a spirocyclic core that bridges cyclopentane and isoquinoline moieties. The compound integrates a 1,3,4-thiadiazole ring substituted with an isobutyl group at the 5-position and a methoxyethyl chain at the 2'-position of the spiro-isoquinoline system. This unique architecture confers distinct electronic and steric properties, making it a candidate for diverse pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer research .

Properties

Molecular Formula

C23H30N4O3S

Molecular Weight

442.6 g/mol

IUPAC Name

2-(2-methoxyethyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C23H30N4O3S/c1-15(2)14-18-25-26-22(31-18)24-20(28)19-16-8-4-5-9-17(16)21(29)27(12-13-30-3)23(19)10-6-7-11-23/h4-5,8-9,15,19H,6-7,10-14H2,1-3H3,(H,24,26,28)

InChI Key

XIDSAVUSFMINMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CCOC

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Thiadiazole Ring: The 1,3,4-thiadiazole moiety is known for its electron-deficient nature, facilitating interactions with biological targets.
  • Substituents : The isobutyl group enhances lipophilicity, while the methoxyethyl chain may improve solubility and pharmacokinetics .

Comparison with Similar Compounds

Structural Analogues with Thiadiazole/Oxadiazole Cores

Table 1: Comparison of Structural and Functional Features

Compound Name Core Structure Substituents Notable Properties Biological Activities
Target Compound Spiro[cyclopentane-isoquinoline] + 1,3,4-thiadiazole 5-isobutyl, 2'-(2-methoxyethyl) High rigidity, balanced lipophilicity Potential anti-inflammatory, antimicrobial
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide 1,3,4-thiadiazole + oxolane 5-cyclohexyl Increased steric bulk Enhanced metabolic stability
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide 1,3,4-oxadiazole + biphenyl 5-chlorothiophen Improved π-π stacking Anticancer, antimicrobial
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide 1,3,4-thiadiazole + chlorobenzylthio 4-chlorobenzylthio High electrophilicity Antimicrobial, enzyme inhibition

Key Observations :

  • Thiadiazole vs. Oxadiazole : Oxadiazole derivatives (e.g., ) often exhibit stronger π-π interactions due to their planar structure, enhancing anticancer activity. Thiadiazoles (e.g., Target Compound) may offer better hydrogen-bonding capacity .
  • Substituent Effects : The isobutyl group in the target compound provides moderate lipophilicity compared to the cyclohexyl group in , which may reduce membrane permeability but improve target specificity .

Spirocyclic Analogues

Table 2: Spirocyclic Compound Comparisons

Compound Name Spiro System Functional Groups Molecular Weight (g/mol) Reported Activities
Target Compound Cyclopentane-isoquinoline Thiadiazole, methoxyethyl ~427.6 (estimated) Anti-inflammatory, antimicrobial
N-(4-ethyl-5-methylthiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide Cyclopentane-isoquinoline Thiazole, methoxyethyl 427.6 Anticancer, antimicrobial
Isoquinoline derivatives () Non-spiro isoquinoline Benzothiazole, dimethoxyphenyl Variable Anticancer, anti-inflammatory

Key Observations :

  • Spiro vs.
  • Thiadiazole vs. Thiazole : The thiadiazole ring in the target compound may confer higher metabolic stability than the thiazole in , which is more prone to oxidation .

Pharmacological Profile Comparisons

Table 3: Activity Data from Analogues

Compound Name Target Activity IC50/EC50 (µM) Mechanism Insights
Target Compound Anti-inflammatory Not reported Likely COX-2 inhibition via spirocyclic core
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide Antimicrobial 10 (IC50) Disruption of bacterial membranes
5-Methoxy-N-(benzothiazolyl)acetamide Antimicrobial 15 (IC50) DNA gyrase inhibition

Key Observations :

  • Lack of reported IC50 values for the target compound underscores the need for further enzymatic assays and molecular docking studies .

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